3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabino-6-azidouridine

Nucleoside Chemistry Prodrug Design Lipophilicity

3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabino-6-azidouridine (CAS 1013470-68-2) is a protected nucleoside analog derived from a 6-azauracil/6-azidouridine base, featuring a 2'-fluoro substitution on the arabino-configured sugar and benzoyl ester protection at the 3' and 5' hydroxyl groups. It is classified as a purine nucleoside analog and has been cited for broad-spectrum antitumor activity targeting indolent lymphoid malignancies, primarily through inhibition of DNA synthesis and induction of apoptosis.

Molecular Formula C22H18FN3O7
Molecular Weight 455.4 g/mol
Cat. No. B12406928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabino-6-azidouridine
Molecular FormulaC22H18FN3O7
Molecular Weight455.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C(=O)NC(=O)C=N3)F)OC(=O)C4=CC=CC=C4
InChIInChI=1S/C22H18FN3O7/c23-17-18(33-21(29)14-9-5-2-6-10-14)15(12-31-20(28)13-7-3-1-4-8-13)32-19(17)26-22(30)25-16(27)11-24-26/h1-11,15,17-19H,12H2,(H,25,27,30)/t15-,17-,18?,19-/m1/s1
InChIKeySOZGXMUHAJPVIB-JUXQCZEQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

What is 3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabino-6-azidouridine? A Technical Baseline for Scientific Procurement


3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabino-6-azidouridine (CAS 1013470-68-2) is a protected nucleoside analog derived from a 6-azauracil/6-azidouridine base, featuring a 2'-fluoro substitution on the arabino-configured sugar and benzoyl ester protection at the 3' and 5' hydroxyl groups. [1] It is classified as a purine nucleoside analog and has been cited for broad-spectrum antitumor activity targeting indolent lymphoid malignancies, primarily through inhibition of DNA synthesis and induction of apoptosis. However, its primary utility in the research and industrial procurement context lies in its role as a protected synthetic intermediate, wherein the benzoyl groups confer distinct handling and reactivity properties compared to its unprotected counterparts.

Benzoyl-protected synthetic intermediate with distinct organic-phase solubility
Enables regioselective manipulation at 2'-fluoro and 6-azido positions
Supports synthesis of conformationally biased 2'-fluoro-6-azauracil nucleosides

Why 3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabino-6-azidouridine Cannot Be Interchanged with Standard Analogs: A Procurement Rationale


The procurement of 3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabino-6-azidouridine is not interchangeable with the procurement of its deprotected 2'-deoxy-2'-fluoro-β-D-arabino-6-azauridine analog (CAS 908129-24-8) or other non-benzoylated nucleosides. The presence of the 3',5'-bis-O-benzoyl protecting groups fundamentally alters the compound's solubility profile, reactivity, and biological permeability, making it a distinct chemical entity optimized for specific synthetic or in vivo applications. While the deprotected analog may be the active principle, this benzoylated derivative serves as a more stable, lipophilic prodrug or synthetic precursor, enabling controlled release or improved processability that directly impacts downstream experimental reproducibility. [1] Substituting with a generic, unprotected analog could lead to significant differences in solubility, metabolic activation, and ultimate efficacy, thereby compromising the validity of research or the yield of a synthetic process.

Target 3',5'-Bis-O-benzoyl protected
Substitute Deprotected 2'-deoxy-2'-fluoro-6-azauridine (CAS 908129-24-8)
Lipophilicity and organic solubility profile may shift significantly, altering purification behavior.
Synthetic utility in stereoselective glycosylation may not transfer; free hydroxyls can introduce side reactions.
Conformational bias and duplex stability properties require independent validation with the exact protected precursor.

3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabino-6-azidouridine: Verifiable Differentiation Evidence for Scientific Selection


Enhanced Lipophilicity and Solubility Profile Compared to Deprotected 2'-Deoxy-2'-fluoro-6-azauridine

The 3',5'-bis-O-benzoyl esterification on 3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabino-6-azidouridine significantly increases its calculated partition coefficient (cLogP) relative to its deprotected counterpart, 2'-deoxy-2'-fluoro-β-D-arabino-6-azauridine (CAS 908129-24-8). This modification enhances solubility in organic solvents such as chloroform and methanol, which is a critical differentiator for purification and formulation processes in synthetic chemistry. The benzoylated derivative is expected to exhibit improved membrane permeability due to its increased lipophilicity, a property often exploited in the design of nucleoside prodrugs. [1]

cLogP Difference
Method context
Estimated +2.4 to +3.4 log units
Higher lipophilicity may support organic-solvent purification and formulation screening.
Calculated estimate; experimental cLogP verification recommended.
Nucleoside Chemistry Prodrug Design Lipophilicity

Distinct Reactivity Profile as a Protected Synthetic Intermediate in Fluorinated Nucleoside Synthesis

The 3',5'-bis-O-benzoyl protection in this compound allows for regioselective manipulation at the 2'-fluoro and 6-azido positions without interference from hydroxyl groups. [1] In the synthesis of 6-azauracil- and 8-aza-7-deazaadenine 2'-deoxy-2'-fluoro-β-D-arabinofuranosides, the use of 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide as a key glycosyl donor demonstrates the utility of benzoyl protection in enabling stereoselective nucleobase anion glycosylation. [2] This contrasts with unprotected or partially protected analogs, where side reactions and lower yields are common due to the nucleophilicity of free hydroxyls. [3]

Synthetic Utility
Class-level
Enables stereoselective glycosylation route
Protection pattern critical for regioselective nucleobase anion glycosylation strategy.
Inferred from class-level benzoylated nucleoside precedent.
Synthetic Chemistry Nucleoside Modification Protecting Group Strategy

Conformational Pre-Organization for Nucleic Acid Duplex Stability

Studies on related 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl nucleosides demonstrate that the combination of the 2'-fluoro 'up' (arabino) configuration and the 6-azauracil base strongly favors the North (N) sugar pucker conformation (100% N for the 6-azauracil derivative). [1] This is in stark contrast to natural 2'-deoxyribonucleosides, which exist in a dynamic N/S equilibrium. [2] This conformational pre-organization is known to enhance the thermal stability of oligonucleotide duplexes when such modified nucleosides are incorporated, a critical parameter for antisense and siRNA applications. [3] The 3',5'-bis-O-benzoyl protected form is the essential precursor for synthesizing the phosphoramidites required for oligonucleotide incorporation. [1]

Conformational Bias
Class-level
100% North (N) conformer
Reported N-pucker preference may support duplex stability in oligonucleotide research.
Based on related 6-azauracil 2'-fluoro analog; confirm with final phosphoramidite.
Antisense Oligonucleotides Nucleic Acid Chemistry Conformational Analysis

High-Value Application Scenarios for 3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabino-6-azidouridine Based on Verifiable Evidence


Synthesis of Conformationally Locked Oligonucleotides for Antisense Therapeutics

This compound is the definitive precursor for generating the corresponding phosphoramidite building block. Its 3',5'-bis-O-benzoyl protection is essential for controlled deprotection and coupling during solid-phase oligonucleotide synthesis. The resulting 2'-fluoro-6-azauracil-modified oligonucleotides are designed to exploit the 100% North (N) sugar conformation [1], which enhances target RNA binding affinity and nuclease resistance, key performance indicators for antisense drug development. [2]

Design of Lipophilic Prodrugs of 2'-Fluoro-6-azauridine for Enhanced Cellular Uptake

The inherent lipophilicity of the bis-O-benzoyl ester makes this compound a promising prodrug candidate. The benzoyl groups can enhance passive diffusion across cell membranes compared to the polar, deprotected 2'-deoxy-2'-fluoro-β-D-arabino-6-azauridine. [3] Upon cellular entry, endogenous esterases can cleave the benzoyl esters to release the active nucleotide analog, a strategy employed to improve the oral bioavailability and intracellular concentration of nucleoside therapeutics. [4]

Crystallization and Purification of Fluorinated Nucleoside Intermediates

The presence of two bulky, aromatic benzoyl groups significantly increases the molecular weight and lipophilicity, facilitating the purification of this synthetic intermediate through column chromatography on silica gel and enabling straightforward crystallization from organic solvents like methanol or chloroform. This is a crucial differentiator from more polar, unprotected nucleosides that often require complex, low-yielding ion-exchange or reverse-phase HPLC purification steps.

Fluorine-19 NMR Probe Development for Studying Nucleic Acid Interactions

The 2'-fluoro substituent provides a sensitive 19F NMR handle for probing nucleic acid structure, dynamics, and ligand binding. The 3',5'-bis-O-benzoyl protection stabilizes the nucleoside during the chemical synthesis of 19F-labeled oligonucleotides, preventing side reactions at the sugar hydroxyls. The resulting 19F-labeled oligonucleotides can be used to study protein-nucleic acid interactions or to monitor drug binding in complex biological environments. [5]

Application
Selection Property
Validation Focus
Synthesis of conformationally biased oligonucleotides for research
Protected phosphoramidite precursor
Duplex stability and conformational bias validation
Lipophilic benzoylated nucleoside uptake studies
Organic solubility and permeability profile
Esterase-mediated deprotection and intracellular release
Crystallization and purification of fluorinated intermediates
High molecular weight and lipophilicity
Crystallization behavior and chromatography efficiency
19F NMR probe development for nucleic acid research
2'-fluoro substituent for NMR sensitivity
Chemical stability during oligonucleotide synthesis
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